molecular formula C9H12BFO3 B1355223 3-Fluoro-4-isopropoxyphenylboronic acid CAS No. 480438-54-8

3-Fluoro-4-isopropoxyphenylboronic acid

Cat. No. B1355223
M. Wt: 198 g/mol
InChI Key: XZQQJUVWZYJYPN-UHFFFAOYSA-N
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Description

3-Fluoro-4-isopropoxyphenylboronic acid is a chemical compound used in various chemical reactions . It is used to synthesize potent cytotoxic analogues of the marine alkaloid Lamellarin D and also used to synthesize cyclooxygenase-2 (COX-2) inhibitors .


Synthesis Analysis

The synthesis of 3-Fluoro-4-isopropoxyphenylboronic acid can be achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-isopropoxyphenylboronic acid can be analyzed using various spectroscopic techniques . The compound has a molecular formula of C9H12BFO3 and a molecular weight of 198.00 .


Chemical Reactions Analysis

3-Fluoro-4-isopropoxyphenylboronic acid is a reactant involved in various chemical reactions. It is used in the microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives with in vitro photo-cytotoxicity for application in photodynamic therapy . It is also used in palladium-catalyzed oxidative cross-coupling reactions and ruthenium-catalyzed hydrogenation reactions .


Physical And Chemical Properties Analysis

3-Fluoro-4-isopropoxyphenylboronic acid is a solid with a melting point of 112-117 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 339.5±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 61.5±3.0 kJ/mol and a flash point of 159.1±30.7 °C .

Scientific Research Applications

Antifungal Activity

3-Fluoro-4-isopropoxyphenylboronic acid shows potential in antifungal applications. A study found that similar fluoro-formylphenylboronic acids were active against various fungal strains like Aspergillus, Fusarium, Penicillium, and Candida. The presence of the fluorine substituent significantly influenced the antifungal activity of these compounds (Borys et al., 2019).

Glucose Sensing

Fluoro-containing phenylboronic acids are being explored for glucose sensing. A 2021 study synthesized a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for enzyme-free glucose sensing at physiological conditions, indicating potential applications in diabetes management and monitoring (Bao et al., 2021).

Adsorption Mechanism Studies

The adsorption mechanisms of phenylboronic acids, including fluoro analogues, have been investigated using various spectroscopic methods. The type and position of the substituent, like fluorine, strongly influence the geometry of these compounds on nanoparticle surfaces, which is critical for applications in nanotechnology and material sciences (Piergies et al., 2013).

Fluorine Substituents in Boronic Acids

Research on the influence of fluorine substituents on the properties of phenylboronic compounds, including stability, structures, and spectroscopic properties, has significant implications. These insights are vital for applications in organic synthesis, analytical chemistry, and medicinal chemistry, as fluorine atoms can alter the properties of boronic acids (Gozdalik et al., 2017).

Oncology Applications

Phenylboronic acid derivatives, including fluorine-substituted compounds, have been evaluated for their antiproliferative potential in cancer research. They have shown promising results as inducers of apoptosis in cancer cells, suggesting their potential as novel anticancer agents (Psurski et al., 2018).

Safety And Hazards

3-Fluoro-4-isopropoxyphenylboronic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, gas or vapours and avoid contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

The future directions of 3-Fluoro-4-isopropoxyphenylboronic acid involve its use in the synthesis of azaxanthene based selective glucocorticoid receptor modulators and in Suzuki and Stille coupling for the synthesis of oral venous antithrombotic drugs . These applications suggest that 3-Fluoro-4-isopropoxyphenylboronic acid has potential uses in the development of new pharmaceuticals .

properties

IUPAC Name

(3-fluoro-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQQJUVWZYJYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584278
Record name {3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-isopropoxyphenylboronic acid

CAS RN

480438-54-8
Record name {3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BJ Stokes, AJ Bischoff, MS Sigman - Chemical Science, 2014 - pubs.rsc.org
… For example, 3-fluoro-4-isopropoxyphenylboronic acid gives 2e in just 36% yield, 4-chlorophenylboronic acid couples to give 42% yield of 2f, and 3-carbomethoxyphenylboronic acid …
Number of citations: 22 pubs.rsc.org

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